molecular formula C12H15NO2 B6142909 N-cyclopentyl-4-hydroxybenzamide CAS No. 1019403-15-6

N-cyclopentyl-4-hydroxybenzamide

Cat. No.: B6142909
CAS No.: 1019403-15-6
M. Wt: 205.25 g/mol
InChI Key: BVWFBIGOEVEUIM-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-hydroxybenzamide is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is characterized by a cyclopentyl group attached to the nitrogen atom of a 4-hydroxybenzamide structure

Preparation Methods

The synthesis of N-cyclopentyl-4-hydroxybenzamide typically involves the reaction of 4-hydroxybenzoic acid with cyclopentylamine. The process begins with the conversion of 4-hydroxybenzoic acid to 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride . The resulting 4-hydroxybenzoyl chloride is then reacted with cyclopentylamine in the presence of a base, such as triethylamine, to yield this compound . This reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

N-cyclopentyl-4-hydroxybenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclopentyl-4-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group on the benzene ring and the amide group can form hydrogen bonds with proteins, influencing their structure and function. This compound may also interact with enzymes, inhibiting or modulating their activity, which can lead to various biological effects .

Comparison with Similar Compounds

N-cyclopentyl-4-hydroxybenzamide can be compared with other hydroxybenzamides, such as:

The unique feature of this compound is the presence of the cyclopentyl group, which can influence its hydrophobicity, binding properties, and overall biological activity.

Properties

IUPAC Name

N-cyclopentyl-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-7-5-9(6-8-11)12(15)13-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWFBIGOEVEUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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